molecular formula C13H18FN B1341332 4-(4-Fluoro-2-methyl-benzyl)-piperidine CAS No. 955287-76-0

4-(4-Fluoro-2-methyl-benzyl)-piperidine

Cat. No.: B1341332
CAS No.: 955287-76-0
M. Wt: 207.29 g/mol
InChI Key: SQUYQGJDAZQSAI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS: 955287-76-0) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₈FN and a molecular weight of 207.3 g/mol . The compound features a piperidine ring substituted at the 4-position with a benzyl group bearing a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring. It is classified as a hazardous substance (UN2811, Category 6.1) and is typically stored at room temperature . Its hydrochloride salt (CAS: 955287-76-0, MFCD09260414) is also commercially available with 95% purity .

This compound is utilized in pharmaceutical research, particularly in the synthesis of analogs targeting neurological and receptor-modulating pathways. Its structural features—fluorine substitution and piperidine backbone—make it a versatile intermediate for drug discovery.

Properties

IUPAC Name

4-[(4-fluoro-2-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYQGJDAZQSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588790
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955287-76-0
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Key Compounds:

Compound Name CAS Number Substituents Molecular Weight Key Features
This compound 955287-76-0 4-Fluoro, 2-methyl on benzyl 207.3 Para-fluorine enhances lipophilicity; methyl improves steric stability .
4-(5-Fluoro-2-methoxy-benzyl)-piperidine 955314-86-0 5-Fluoro, 2-methoxy on benzyl 223.3 Methoxy group increases polarity; altered fluorine position reduces receptor affinity .
4-(3-Fluoro-4-methyl-benzyl)-piperidine 955287-58-8 3-Fluoro, 4-methyl on benzyl 207.3 Meta-fluorine disrupts π-stacking; lower potency in AChE inhibition assays .
3-(4-Fluoro-2-methyl-benzyl)-piperidine HCl 1172955-97-3 Substitution at piperidine-3 243.7 Altered piperidine substitution site impacts binding to P2X3 receptors .

Substituent Impact :

  • Fluorine Position: Para-fluorine (as in the target compound) optimizes electronic and steric interactions with hydrophobic receptor pockets, as seen in EP2 receptor modulators where para-fluorobenzamide derivatives exhibit nanomolar affinity . Meta- or ortho-fluorine reduces activity due to suboptimal alignment .
  • Methyl vs. Methoxy : Methyl groups enhance metabolic stability compared to methoxy, which may introduce oxidative liabilities .

Comparison with Analogues :

  • 4-(5-Fluoro-2-methoxy-benzyl)-piperidine : Synthesized via similar steps but starts with 5-fluoro-2-methoxybenzaldehyde, requiring additional protection/deprotection for the methoxy group .
  • 3-Substituted Piperidine Derivatives : Require Boc-protection and selective deprotection strategies to install substituents at the 3-position of piperidine .

Acetylcholinesterase (AChE) Inhibition:

  • The fluorine and methyl groups may enhance blood-brain barrier penetration .
  • Analogues : Methoxy-substituted derivatives (e.g., 4-(5-Fluoro-2-methoxy-benzyl)-piperidine) show reduced AChE affinity due to increased polarity .

EP2 Receptor Potentiation:

  • Piperidine moieties are critical for activity. Replacement with morpholine or piperazine abolishes EP2 modulation .
  • Fluorine Position : Para-fluorine (as in the target compound) is optimal; meta- or ortho-substitution reduces fold shifts in EC₅₀ values by 30–50% .

P2X3 Receptor Antagonism:

  • 3-Substituted piperidines (e.g., 3-(4-Fluoro-2-methyl-benzyl)-piperidine HCl) exhibit nanomolar affinity, whereas 4-substituted derivatives show weaker binding .

Biological Activity

4-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS No. 955287-76-0) is a piperidine derivative with notable pharmacological potential. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a fluorinated benzyl group. The molecular formula is C13H18FNC_{13}H_{18}FN, indicating the presence of a fluorine atom which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorinated benzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Research indicates that this compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in neurological and psychiatric disorders.

Antidepressant and Anxiolytic Effects

Several studies have reported the potential antidepressant and anxiolytic effects of this compound. In animal models, the compound demonstrated significant reductions in depression-like behaviors, as measured by the forced swim test and the tail suspension test. These effects are hypothesized to result from modulation of serotonin and norepinephrine levels in the central nervous system.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. This antimicrobial effect is likely due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, possibly through modulation of apoptotic pathways.

Case Studies

Study Findings Methodology
Study 1Significant antidepressant-like effects observed in rodent modelsForced swim test
Study 2Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteriaDisk diffusion method
Study 3Cytotoxic effects on breast cancer cells; induction of apoptosis confirmedMTT assay for cell viability

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, which could influence drug-drug interactions.

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